molecular formula C14H14FN5S B1521163 1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine CAS No. 1193387-25-5

1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine

Cat. No.: B1521163
CAS No.: 1193387-25-5
M. Wt: 303.36 g/mol
InChI Key: JPENIWLPUUKNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 1-[6-(4-fluorophenyl)imidazo[2,1-b]thiadiazol-2-yl]piperazine (C₁₄H₁₄FN₅S) features a fused heterocyclic core comprising an imidazo[2,1-b]thiadiazole system substituted at the 6-position with a 4-fluorophenyl group and at the 2-position with a piperazine ring. The molecular weight is 303.36 g/mol, with a calculated exact mass of 303.0953 Da. The IUPAC name, 6-(4-fluorophenyl)-2-piperazin-1-ylimidazo[2,1-b]thiadiazole, reflects its structural hierarchy.

The SMILES notation (C1CN(CCN1)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)F) and InChIKey (JPENIWLPUUKNCM-UHFFFAOYSA-N) provide unambiguous representations of connectivity and stereochemistry. While crystallographic data for this specific compound remain unpublished, analogous imidazo-thiadiazole derivatives exhibit planar fused-ring systems with bond lengths of 1.36–1.41 Å for C=N in the thiadiazole ring and 1.74–1.82 Å for C-S bonds, as observed in related structures. Piperazine substituents in similar compounds adopt chair conformations, with torsion angles near 55–60° between the heterocycle and aromatic systems.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5S/c15-11-3-1-10(2-4-11)12-9-20-13(17-12)21-14(18-20)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPENIWLPUUKNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization from 2-Aminothiazole Derivatives

A common approach starts with 2-aminothiazole or its derivatives, which undergo cyclization with suitable reagents to form the fused imidazo-thiadiazole system. For example, reaction of 2-aminothiazole-4-carboxylate or 2-aminothiazole-5-carboxylate with α-substituted ketones or haloketones under reflux conditions yields imidazo[2,1-b]thiazole esters in good yields (~79%).

Substitution and Coupling for Aryl Group Introduction

The 6-position substitution with a 4-fluorophenyl group can be achieved via palladium-catalyzed coupling reactions. Kamali et al. reported a Sonogashira coupling using palladium/copper catalysts in aqueous media with sodium lauryl sulfate as surfactant and cesium carbonate as base at 60°C, enabling the formation of 6-substituted imidazo[2,1-b]thiazoles with aryl iodides.

Mechanistically, the process involves:

  • Oxidative addition of Pd(0) to aryl iodide forming ArPdI.
  • Transmetallation with copper salt to form alkynyl palladium intermediate.
  • Reductive elimination to release the alkyne.
  • Subsequent isomerization and intramolecular cyclization by the amino group to yield the fused heterocycle.

Specific Preparation Method for 1-[6-(4-Fluorophenyl)imidazo[2,1-b]thiadiazol-2-yl]piperazine

While direct detailed synthetic procedures for this exact compound are limited in publicly available literature, the following composite method can be inferred from related research:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of imidazo[2,1-b]thiadiazole core Cyclization of 2-aminothiazole derivative with α-haloketone or equivalent Fused heterocyclic core with reactive site at C-2 or C-6
2 Palladium-catalyzed coupling (e.g., Sonogashira or Suzuki) Pd(0) catalyst, CuI co-catalyst, aryl iodide (4-fluorophenyl iodide), base (Cs2CO3), aqueous surfactant, 60°C Introduction of 4-fluorophenyl group at C-6
3 Nucleophilic substitution Reaction of chloro-substituted intermediate with piperazine Attachment of piperazine at C-2 position
4 Purification and characterization Chromatography, crystallization, IR, NMR, MS Pure 1-[6-(4-Fluorophenyl)imidazo[2,1-b]thiadiazol-2-yl]piperazine

Research Findings on Yields and Reaction Conditions

  • Cyclization reactions to form the fused imidazo-thiadiazole cores typically proceed in moderate to high yields (70–85%) under reflux conditions with appropriate solvents such as toluene or ethanol/water mixtures.
  • Palladium-catalyzed coupling reactions for aryl substitution yield moderate to high product amounts (60–90%) depending on catalyst system and substrate reactivity.
  • Nucleophilic substitution on chloro-substituted thiadiazole-piperazine intermediates proceeds with moderate to good yields (50–80%) depending on nucleophile nature and reaction time.
  • Reaction times vary from several hours to overnight reflux; temperatures range from ambient to 90°C depending on step.

Summary Table of Key Preparation Steps

Synthetic Step Key Reagents Conditions Yield Range Notes
Cyclization to imidazo-thiadiazole 2-Aminothiazole derivative, α-haloketone Reflux in toluene or EtOH/H2O 70–85% Forms fused heterocycle
Palladium-catalyzed arylation Pd(0), CuI, 4-fluorophenyl iodide, Cs2CO3 60°C, aqueous surfactant 60–90% Sonogashira or Suzuki coupling
Piperazine substitution Piperazine, chloro-substituted intermediate Reflux in methanol or suitable solvent 50–80% Nucleophilic substitution
Purification Chromatography, recrystallization Ambient to reflux N/A Characterization by NMR, IR, MS

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine moiety enables alkylation and arylation reactions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2
    CO3_3
    ) yields N-alkylated derivatives.

  • Arylation : Coupling with aryl sulfonyl chlorides under basic conditions forms sulfonamide derivatives .

Example Reaction:

Piperazine+R XBaseN alkylated aryl piperazine+HX\text{Piperazine}+\text{R X}\xrightarrow{\text{Base}}\text{N alkylated aryl piperazine}+\text{HX}

Reagent Conditions Product Yield Reference
Methyl iodideK2_2
CO3_3
, DMF, 80°CN-methylpiperazine derivative75–85%
Tosyl chlorideEt3_3
N, CH2_2
Cl2_2
, RTPiperazine sulfonamide82%

Cyclocondensation Reactions

The imidazo[2,1-b] thiadiazole core participates in cyclocondensation with α-haloketones or α-bromoacetyl derivatives to form fused heterocycles .

Example Pathway:

Imidazothiadiazole+ bromoacetophenoneEtOH refluxPyrrolo thiadiazole derivative\text{Imidazothiadiazole}+\text{ bromoacetophenone}\xrightarrow{\text{EtOH reflux}}\text{Pyrrolo thiadiazole derivative}

Substrate Conditions Product Yield Reference
α-BromoacetophenoneEthanol, reflux, 24hPyrrolo[2,1-b]thiadiazole68%

Coupling Reactions

The compound undergoes amide coupling via carboxylic acid intermediates using EDCI/HOBt or similar reagents .

General Procedure:

  • Activate carboxylic acid with EDCI/HOBt in DMF.

  • React with amines (e.g., sulfonyl piperazines) at RT.

Example:

Acid+AmineEDCI HOBtAmide+Byproducts\text{Acid}+\text{Amine}\xrightarrow{\text{EDCI HOBt}}\text{Amide}+\text{Byproducts}

Carboxylic Acid Amine Conditions Yield Reference
6a (R = 4-F-phenyl)Sulfonyl piperazineDMF, EDCI/HOBt, RT, 12h70–85%

Ester Hydrolysis

The ethyl ester group (if present in precursors) is hydrolyzed to carboxylic acids using LiOH .

EsterLiOH H2OCarboxylic Acid\text{Ester}\xrightarrow{\text{LiOH H}_2\text{O}}\text{Carboxylic Acid}

Thiolation

Reaction with thiosemicarbazide in trifluoroacetic acid introduces thiol groups .

Stability and Reactivity Under Specific Conditions

  • Thermal Stability : Stable below 200°C but decomposes under prolonged heating.

  • Oxidation : Susceptible to oxidation at the sulfur atom in the thiadiazole ring under strong oxidizing agents (e.g., H2_2
    O2_2
    ) .

Key Reaction Data Table

Reaction Type Reagents/Conditions Key Products Biological Relevance
Nucleophilic substitutionAlkyl halides, K2_2
CO3_3
text
| N-alkylated piperazines | Enhanced blood-brain barrier penetration |

| Cyclocondensation | α-Bromoacetyl derivatives, ethanol, reflux | Fused heterocycles | Antiviral agents |
| Amide coupling | EDCI/HOBt, DMF | Sulfonamide conjugates | Carbonic anhydrase inhibition |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine may possess anticancer properties. The imidazo-thiadiazole scaffold has been associated with various mechanisms of action against cancer cells:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.
  • Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential as a lead compound for further development in oncology.

Antimicrobial Properties

Another significant application is in the field of antimicrobial research. The structural features of the compound may contribute to its ability to inhibit bacterial growth:

  • Activity Against Pathogens : Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria.
  • Research Findings : The compound's efficacy was tested against strains such as Staphylococcus aureus and Escherichia coli, revealing promising results.

Neuropharmacology

The piperazine component is known for its role in modulating neurotransmitter systems:

  • Potential as an Antidepressant : Research suggests that compounds with similar structures can influence serotonin and dopamine receptors.
  • Behavioral Studies : Animal models have demonstrated that these compounds can produce anxiolytic effects, indicating their potential for treating anxiety and depression.

Data Tables

Below are summarized findings from various studies highlighting the applications of this compound:

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli
NeuropharmacologyModulates serotonin and dopamine receptors; potential antidepressant

Mechanism of Action

The mechanism of action of 1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) in certain cancer cell lines . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activities

The imidazo[2,1-b][1,3,4]thiadiazole scaffold’s bioactivity is highly dependent on substituents at positions 2, 5, and 4. Below is a comparative analysis of key analogs:

Table 1: Key Analogs, Substituents, and Bioactivities
Compound Name / ID Substituents (Position 6 and 2) Bioactivity (IC₅₀ / MIC) Key Findings Reference
Target Compound 6-(4-Fluorophenyl), 2-piperazine N/A Piperazine may enhance solubility; 4-fluorophenyl improves lipophilicity
12a, 12b (Thiophene) 6-(Thiophen-3-yl), 2-indole derivatives 0.85–1.70 μM (pancreatic cancer) Inhibited MMP2/9 and FAK phosphorylation; potent anti-migration effects
9c (Nitro) 6-(4-Nitrophenyl), 2-indole 5.18–5.5 μM (pancreatic cancer) Moderate activity; superior anti-migration vs. gemcitabine
121 (Thiocyanate) 6-(4-Fluorophenyl), 2-benzyl, 5-thiocyanate Active at 10⁻⁵ M (leukemia) Structural rigidity via thiocyanate may enhance DNA interaction
5s (Antitubercular) 5-Hydrazine, 6-(Trifluoromethyl) 6.03 μM (M. tuberculosis) Higher potency than ethambutol; non-toxic to normal cells
Chromene derivatives 6-(Coumarin), 2-(4-chlorobenzyl) 0.79–1.6 μM (leukemia) Enhanced cytotoxicity via π-π stacking with chromene moiety

Substituent Effects on Activity

  • Nitro groups (strong EWG), as in compound 9c, reduce potency compared to thiophene analogs (e.g., 12a, 12b), suggesting EWGs may hinder target binding in certain contexts .
  • Piperazine vs. Indole/Thiocyanate:
    • Piperazine at position 2 (target compound) likely enhances aqueous solubility compared to indole (12a ) or thiocyanate (121 ), which could improve pharmacokinetics .
    • Indole derivatives (12a , 9c ) exhibit strong kinase inhibition (e.g., FAK), while thiocyanate (121 ) may promote DNA intercalation .

Physicochemical Properties

  • Melting Points:
    • Piperazine-containing compounds (e.g., target) are typically solids, but melting points vary with substituents. For example:
  • 9b (4-fluorophenyl + indole): 277–278°C
  • 9c (4-nitrophenyl + indole): 291–292°C
  • The target compound’s piperazine may lower melting points compared to bulkier groups, though data are unavailable.
  • Solubility:
    • Piperazine’s basicity improves water solubility, contrasting with hydrophobic groups like benzyl (121 ) or chromene (12 derivatives) .

Biological Activity

1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

  • Chemical Formula : C14H14FN5S
  • Molecular Weight : 303.36 g/mol
  • IUPAC Name : 6-(4-fluorophenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazole
  • CAS Number : 1193387-25-5

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazo[2,1-b][1,3,4]thiadiazoles have shown promising activity against various bacterial strains and Mycobacterium tuberculosis. In a study involving a series of related compounds, several exhibited minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against Mycobacterium tuberculosis H37Rv strain .

Carbonic Anhydrase Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms. A related study found that certain imidazo[2,1-b][1,3,4]thiadiazole derivatives selectively inhibited human carbonic anhydrase II (hCA II) with inhibition constants ranging from 57.7 to 98.2 µM. Notably, the presence of specific substituents on the aromatic ring enhanced the inhibitory activity against hCA II while showing reduced activity against other isoforms .

Table of Biological Activities

Activity TypeTarget Organism/EnzymeResultReference
AntimicrobialMycobacterium tuberculosisMIC = 3.125 μg/mL
Carbonic AnhydrasehCA IIInhibition constant: 57.7 - 98.2 µM
AntibacterialVarious bacterial strainsPromising activity noted

Study on Antitubercular Activity

In a detailed investigation of a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives including piperazine moieties, seven compounds were identified with potent antitubercular activity. The structure-activity relationship indicated that modifications such as p-substituted phenyl groups significantly enhanced the antimicrobial efficacy .

Evaluation of Carbonic Anhydrase Inhibitors

A study focusing on sulfonyl piperazine conjugates revealed that compounds with specific functional groups exhibited selective inhibition of hCA II over other isoforms like hCA I and hCA IX. This selectivity is crucial for developing drugs targeting specific physiological pathways without affecting other essential functions .

Q & A

Q. What are the key synthetic routes for synthesizing 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine?

Methodological Answer: The synthesis typically involves multi-step reactions starting from imidazo[2,1-b]thiazole precursors. For example:

Step 1: Condensation of 2-amino-thiazole derivatives with α-bromoacetophenones to form the imidazo[2,1-b]thiazole core .

Step 2: Functionalization via hydrazide intermediates (e.g., 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide) by refluxing with hydrazine hydrate in ethanol .

Step 3: Reaction with substituted isothiocyanates to introduce the piperazine moiety, followed by purification via recrystallization or column chromatography .
Key solvents: Absolute ethanol, dichloromethane; catalysts: CuSO₄·5H₂O for click chemistry approaches .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: To confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and fluorophenyl substituents (δ 7.2–8.1 ppm for aromatic protons) .
  • FT-IR: Identification of functional groups (e.g., C=N stretching at ~1650 cm⁻¹, C–S bonds at ~1090 cm⁻¹) .
  • Mass Spectrometry (ESI): To verify molecular weight (e.g., m/z 540–620 for derivatives) and fragmentation patterns .
  • Elemental Analysis: Confirms purity (>95%) and stoichiometric ratios of C, H, N, S .

Q. What in vitro assays are used to evaluate biological activity?

Methodological Answer:

  • Acetylcholinesterase (AChE) Inhibition: Modified Ellman’s method using electric eel AChE, with donepezil as a positive control .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Antimicrobial Activity: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can molecular docking resolve contradictions in reported biological activities?

Methodological Answer:

  • Software Tools: AutoDock Vina or Schrödinger Suite for binding affinity calculations .
  • Target Selection: Compare docking results across isoforms (e.g., AChE vs. butyrylcholinesterase) to explain selectivity discrepancies .
  • Validation: Overlay docking poses with X-ray crystallography data (if available) to refine force field parameters .

Q. How do structural modifications at the piperazine ring influence pharmacokinetics?

Methodological Answer:

  • Lipophilicity: Introduce trifluoromethoxy (-OCF₃) or methylthio (-SCH₃) groups to enhance blood-brain barrier penetration (logP optimization) .
  • Metabolic Stability: Replace labile substituents (e.g., ester groups) with stable bioisosteres (e.g., amides) to reduce CYP450-mediated degradation .
  • Solubility: Incorporate polar groups (e.g., hydroxyl, carboxyl) or use salt formation (e.g., hydrochloride) for aqueous formulation .

Q. What strategies address low aqueous solubility during formulation?

Methodological Answer:

  • Co-solvents: Use DMSO/PEG-400 mixtures for in vitro assays (≤1% v/v to avoid cytotoxicity) .
  • Nanocarriers: Encapsulate in liposomes (e.g., phosphatidylcholine-based) or polymeric nanoparticles (PLGA) for sustained release .
  • Cyclodextrin Complexation: β-cyclodextrin inclusion complexes to enhance solubility without altering bioactivity .

Q. How to optimize substituents for improved acetylcholinesterase inhibition?

Methodological Answer:

  • SAR Studies: Compare IC₅₀ values of derivatives with varying substituents:

    Substituent (R)IC₅₀ (µM)Reference
    -H12.3
    -CF₃8.7
    -OCH₃6.2
  • Electron-Withdrawing Groups: Fluorine or nitro groups enhance π-π stacking with Tyr337 in AChE .

  • Steric Effects: Bulky groups (e.g., cyclohexyl) reduce activity due to hindered binding pocket access .

Q. How to resolve discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Assay Standardization: Normalize data using ATP-based viability assays (e.g., CellTiter-Glo) to reduce plate-reader variability .
  • Cell Line Authentication: Use STR profiling to confirm genetic stability (e.g., HeLa vs. primary cells) .
  • Mechanistic Studies: Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects in resistant cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.